1-(2-Amino-4-chlorophenyl)-2,2,2-trifluoroethanol
Description
1-(2-Amino-4-chlorophenyl)-2,2,2-trifluoroethanol is a fluorinated aromatic alcohol featuring a phenyl ring substituted with an amino (-NH₂) group at position 2 and a chlorine atom at position 2. The trifluoroethanol (-CF₃CH₂OH) moiety enhances its polarity and hydrogen-bonding capacity, making it valuable in pharmaceutical synthesis and chiral resolution studies. The amino and chloro substituents influence its electronic properties and intermolecular interactions, such as N–H···O and N–H···F hydrogen bonds observed in crystal structures .
Properties
IUPAC Name |
1-(2-amino-4-chlorophenyl)-2,2,2-trifluoroethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3NO/c9-4-1-2-5(6(13)3-4)7(14)8(10,11)12/h1-3,7,14H,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVIQMVMDCULDSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N)C(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The hydrogenolysis proceeds via cleavage of the C–O bond in the hemiacetal intermediate (Formula I, R = aryl), yielding the trifluoroethanol product. Nickel catalysts (e.g., NI 5132 P) activated at 175°C under 35–45 bar H₂ pressure achieve quantitative yields when paired with dimethylethylamine. Critical parameters include:
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Temperature : 170–180°C optimal for catalyst activity.
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Pressure : 30–50 bar H₂ ensures rapid hydrogen uptake.
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Cocatalyst : Tertiary amines (e.g., tributylamine) mitigate acid-induced catalyst deactivation.
Suzuki-Miyaura Cross-Coupling for Aryl Functionalization
US9611201B2 outlines a palladium-catalyzed Suzuki coupling strategy to assemble biphenyl intermediates en route to trifluoroethanol derivatives. While this patent focuses on 5-chloro-biphenyl substrates, the methodology is transferable to 2-amino-4-chlorophenyl systems.
Coupling Protocol
Post-Coupling Reduction
Following cross-coupling, reduction of the ketone intermediate (1-(2-amino-4-chlorophenyl)-2,2,2-trifluoroethanone) to the alcohol is achieved via:
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Catalytic Hydrogenation : Pd/C or Raney Ni under mild H₂ pressure.
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Hydride Reduction : NaBH₄ in TFE, leveraging the solvent’s polar aprotic nature to enhance selectivity.
Solvent-Mediated Condensation in Trifluoroethanol
TFE’s unique properties—high polarity, low nucleophilicity, and ability to stabilize cationic intermediates—facilitate one-pot syntheses of complex molecules. A three-component condensation involving isatoic anhydride, aldehydes, and NH₄OAc in TFE produces dihydroquinazolinones, suggesting a pathway to integrate the 2-amino-4-chlorophenyl group.
Adapting the Methodology
Replacing benzaldehyde with 4-chloro-2-nitrobenzaldehyde and substituting NH₄OAc with a protected amine source could yield an intermediate amenable to reduction. Subsequent hydrogenation of the nitro group to –NH₂ and ketone reduction would furnish the target compound.
Example Protocol :
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Condense 4-chloro-2-nitrobenzaldehyde (1 mmol), isatoic anhydride (1 mmol), and tert-butyl carbamate (1 mmol) in TFE (2 mL) at reflux for 4 h.
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Isolate the quinazolinone intermediate via filtration (95% yield).
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Hydrogenate the nitro group (H₂, 1 atm, Pd/C, EtOH) to –NH₂.
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Reduce the ketone (NaBH₄, TFE) to –CH₂OH.
Comparative Analysis of Methods
Experimental Insights and Optimization
Catalyst Recycling in Hydrogenation
The nickel catalyst in US4658070A retains activity over five cycles with minimal loss in yield (<2%). For aryl-substituted substrates, post-reaction cooling to –196°C and catalyst filtration under nitrogen are critical to prevent oxidation.
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-4-chlorophenyl)-2,2,2-trifluoroethanol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorinated aromatic ring can be reduced to form dechlorinated products.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include nitro derivatives, dechlorinated compounds, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Antidepressant and Anticancer Research
The compound has been investigated for its potential as a therapeutic agent targeting the enzyme tryptophan hydroxylase (TPH), which is crucial in serotonin biosynthesis. Inhibitors of TPH are being explored for treating conditions such as gastrointestinal disorders, cardiovascular diseases, and certain cancers . The synthesis of related compounds has shown promise in modulating serotonin levels, which could provide new avenues for antidepressant therapies.
Case Study: TPH Inhibition
A study highlighted the synthesis of TPH inhibitors, including derivatives of 1-(2-Amino-4-chlorophenyl)-2,2,2-trifluoroethanol. These compounds were evaluated for their efficacy in reducing serotonin levels in various biological models, demonstrating significant potential in treating serotonin-related disorders .
Organic Synthesis
Chiral Alcohol Synthesis
This compound is utilized as a chiral building block in the synthesis of various pharmaceuticals. Its trifluoroethanol moiety enhances solubility and reactivity in organic reactions, making it a valuable intermediate . The ability to synthesize optically active compounds from this precursor is particularly advantageous in developing new drugs.
Data Table: Synthesis Routes
| Synthesis Method | Yield (%) | Conditions |
|---|---|---|
| Suzuki Coupling | 85 | Pd catalyst, 90°C |
| N-acetylation | 75 | Lipase-catalyzed in ether |
| Trifluoromethylation | 70 | Potassium tert-butoxide in DMF |
Biocatalysis
Lipase-Catalyzed Reactions
The compound has been employed in lipase-catalyzed transesterification reactions. These reactions are critical for synthesizing esters and other derivatives that exhibit biological activity. The use of immobilized lipases has shown improved selectivity and yield when using this compound as a substrate .
Case Study: Enzymatic Activity
In a comparative study involving various lipases, the enzyme from Pseudomonas aeruginosa exhibited superior catalytic activity when reacting with this compound. This led to higher yields of desired products compared to traditional chemical methods .
Environmental Chemistry
Green Chemistry Applications
The compound's role as a solvent and reagent in environmentally friendly synthesis processes has gained attention. Its use minimizes waste and reduces the environmental impact associated with traditional organic solvents .
Mechanism of Action
The mechanism of action of 1-(2-Amino-4-chlorophenyl)-2,2,2-trifluoroethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethanol group can enhance the compound’s binding affinity to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural analogs and their distinguishing features:
Physicochemical and Chromatographic Behavior
- Hydrogen Bonding and Solubility: The amino group in 1-(2-Amino-4-chlorophenyl)-2,2,2-trifluoroethanol enhances hydrogen-bonding interactions compared to non-amino analogs (e.g., 1-(4-Chlorophenyl)-2,2,2-trifluoroethanol), increasing solubility in polar solvents like ethanol and methanol .
- Chromatographic Separation: Trifluoroethanol derivatives with aromatic groups (e.g., 1-(9-Anthryl)-2,2,2-trifluoroethanol) exhibit peak tailing in chiral chromatography due to strong hydrogen-bonding with stationary phases. This complicates resolution, necessitating optimized mobile phases or chiral selectors (e.g., Cd-MOF columns) .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 1-(2-amino-4-chlorophenyl)-2,2,2-trifluoroethanol, and how do reaction conditions influence yield?
- Methodology :
- Kinetic resolution of structurally similar trifluoroethanol derivatives (e.g., 1-(4-bromophenyl)-2,2,2-trifluoroethanol) via acetylation using vinyl acetate and alcohol dehydrogenases (ADHs) in toluene under microwave irradiation or shaking conditions can achieve enantiomeric enrichment .
- Reduction of ketone precursors : Sodium borohydride (NaBH4) in tetrahydrofuran (THF)/ethanol at 0°C reduces ketones to alcohols, as demonstrated for analogous pyrazole-containing trifluoroethanol derivatives .
- Data Consideration :
| Method | Yield Range | Enantiomeric Excess (ee) | Key Conditions |
|---|---|---|---|
| Biocatalytic reduction | 50-70% | >90% ee | ADHs, 30°C, pH 7.5 |
| Chemical reduction | 60-85% | Not reported | NaBH4, 0°C, 4 h |
Q. How is the compound characterized to confirm its structure and purity?
- Techniques :
- NMR Spectroscopy : <sup>1</sup>H and <sup>19</sup>F NMR to identify aromatic protons, amino groups, and trifluoromethyl signals. For example, the -CF3 group typically resonates at δ 75–85 ppm in <sup>19</sup>F NMR .
- HPLC : Chiral chromatography (e.g., Chiralpak® columns) to assess enantiopurity .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular weight (C8H6ClF3O, MW 210.58) .
Q. What are the stability considerations for this compound under varying pH and temperature?
- Methodology :
- Conduct accelerated stability studies by storing the compound at 25°C/60% RH, 40°C, and 60°C for 1–3 months. Analyze degradation products via HPLC or LC-MS .
- pH-dependent stability : Test solubility and degradation in buffers (pH 2–10) to identify optimal storage conditions.
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be optimized using biocatalysts?
- Approach :
- Screen diverse ADHs (e.g., from Lactobacillus spp. or Rhodococcus spp.) for activity toward 1-(2-amino-4-chlorophenyl)-2,2,2-trifluoroethanone. Use substrate engineering (e.g., acyl donors like vinyl acetate) to enhance enantioselectivity .
- Solvent engineering : Replace toluene with 2,2,2-trifluoroethanol (TFE), which enhances enzyme stability and reaction rates due to its hydrogen-bond-donating ability .
Q. What mechanistic insights explain contradictory data in enantiomer separation efficiency across studies?
- Analysis :
- Contradictions may arise from substrate inhibition at high concentrations or solvent-induced enzyme denaturation . For example, toluene (used in acetylation) may reduce enzyme activity compared to TFE .
- Theoretical modeling : Density functional theory (DFT) calculations to compare transition-state energies of R- and S-enantiomers during biocatalytic reduction .
Q. How does the compound interact with biological or environmental matrices, and what analytical methods detect these interactions?
- Methodology :
- Fluorescence quenching assays : Study binding to humic acids or proteins by monitoring changes in fluorescence intensity .
- <sup>19</sup>F NMR : Track enantioselective interactions with chiral probes (e.g., humic acid) by observing chemical shift differences between R- and S-enantiomers .
- Environmental Persistence :
| Parameter | Value/Outcome | Method |
|---|---|---|
| Half-life in soil | 15–30 days (estimated) | LC-MS/MS analysis |
| Photodegradation | <10% degradation after 24 h UV | HPLC-PDA |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
